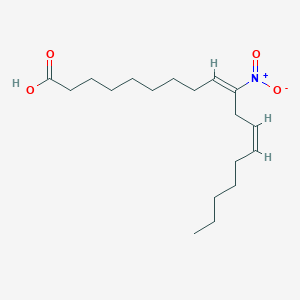

10-Nitrolinoleic acid

Übersicht

Beschreibung

10-Nitrolinoleic acid is a nitrated derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. It is characterized by the presence of a nitro group (-NO2) attached to the tenth carbon of the linoleic acid molecule. This compound is known for its potent biological activities, particularly as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 10-Nitrolinoleic acid can be synthesized through the nitration of linoleic acid. The process involves the reaction of linoleic acid with nitric oxide or nitrogen dioxide under oxidative conditions. One common method includes the use of nitrite in anhydrous dimethylformamide (DMF) at room temperature under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and verification of the product using spectroscopic techniques like NMR and mass spectrometry .

Analyse Chemischer Reaktionen

Endogenous Formation via Nitration

10-Nitrolinoleic acid forms in vivo through non-enzymatic nitration of linoleic acid by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) :

Key Factors :

-

pH-dependent : Favored under acidic conditions (e.g., inflammatory environments).

-

Radical-mediated : RNS generate nitroalkene derivatives via radical recombination .

Decomposition and NO Release

This compound acts as a nitric oxide (NO) donor through a modified Nef reaction in aqueous environments :

Conditions :

-

Physiological pH (7.4)

-

Hydrolytic cleavage of the nitro group

Kinetics :

-

Accelerated by thiols (e.g., glutathione) via nucleophilic attack on the β-carbon.

Ester Hydrolysis

The methyl ester derivative undergoes hydrolysis to yield the free acid:

Applications :

Reduction of the Nitro Group

Although not explicitly documented in the provided sources, nitro groups generally undergo reduction to amines under catalytic hydrogenation:

Theoretical Implications :

-

Potential for generating bioactive amine derivatives.

Electrophilic Reactivity

The nitro group and α,β-unsaturated system enable Michael addition with nucleophiles (e.g., thiols, amines):

Biological Relevance :

Comparative Reactivity of Nitro Fatty Acids

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

10-Nitrolinoleic acid has been shown to possess significant anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Key studies highlight the following findings:

- Pulmonary Hypertension : In murine models of pulmonary arterial hypertension (PAH), administration of 10-NO2-LA significantly decreased right ventricular systolic pressure and reduced right ventricular hypertrophy and fibrosis. The compound also inhibited macrophage infiltration and reactive oxygen species production in lung tissues, demonstrating its potential as a therapeutic agent for PAH by targeting inflammatory mechanisms .

- Psoriasis Models : Studies on psoriasiform dermatitis have shown that 10-NO2-LA can downregulate the formation of inflammatory cytokines in the skin. In vitro experiments revealed a decrease in interleukin-6 levels through inhibition of the NF-κB signaling pathway .

Cardioprotective Properties

The cardioprotective effects of this compound have been observed in several preclinical studies:

- Myocardial Ischemia : Research has demonstrated that nitro-fatty acids, including 10-NO2-LA, exert anti-arrhythmic effects during myocardial ischemia. These compounds are generated during ischemic injury and have been shown to preserve left ventricular function while reducing infarct size . The mechanism involves modulation of ion channels and transcription factors associated with cardiac stress responses.

- Cardiac Fibrosis : In models of ischemia-reperfusion injury, 10-NO2-LA administration led to reduced cardiac fibrosis and improved functional outcomes post-injury. This suggests its role in protecting cardiac tissue from oxidative damage during ischemic events .

Metabolic Applications

This compound has also been implicated in metabolic regulation:

- Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound has shown promise in preclinical studies for treating NAFLD by improving energy metabolism and inhibiting hepatic triglyceride accumulation. It operates through mechanisms that involve peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid metabolism .

- Obesity Models : In studies involving high-fat diet-induced obesity, 10-NO2-LA administration improved glucose tolerance and reduced inflammation markers associated with metabolic syndrome . This suggests its potential as a therapeutic agent for obesity-related complications.

Clinical Trials and Future Directions

Currently, this compound is undergoing clinical evaluation for various applications:

- Phase II Trials : The compound has entered Phase II clinical trials targeting conditions such as pulmonary arterial hypertension and focal segmental glomerulosclerosis. These trials aim to further elucidate its safety profile and therapeutic efficacy in humans .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Jorkasky et al., 2019 | Pulmonary Hypertension | Reduced RVPsys; improved lung function; decreased inflammation markers |

| Freeman et al., 2020 | NAFLD | Inhibition of hepatic triglyceride accumulation; improved metabolic parameters |

| PMC4091852 | Ischemia-Reperfusion Injury | Reduced infarct size; preserved left ventricular function |

Wirkmechanismus

10-Nitrolinoleic acid exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Upon binding to PPARγ, it induces the expression of genes involved in glucose metabolism, lipid homeostasis, and anti-inflammatory responses. Additionally, it can activate heme oxygenase 1 (HO-1) expression, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Nitrooleic Acid: Another nitrated fatty acid with similar anti-inflammatory properties.

Nitroarachidonic Acid: Known for its role in modulating inflammatory responses.

Nitroalkenes: A broader class of nitrated fatty acids with diverse biological activities.

Uniqueness: 10-Nitrolinoleic acid is unique due to its specific binding affinity to PPARγ and its potent anti-inflammatory effects. Compared to other nitro fatty acids, it exhibits a higher efficacy in activating PPARγ and inducing anti-inflammatory gene expression .

Biologische Aktivität

10-Nitrolinoleic acid (10-NO2-LA) is a nitrated fatty acid that has garnered attention for its diverse biological activities, particularly its anti-inflammatory and cytoprotective effects. This article synthesizes research findings on the biological activity of 10-NO2-LA, highlighting its mechanisms of action, therapeutic potential, and metabolic pathways.

1. Antioxidant Activity

10-NO2-LA has been shown to induce the expression of antioxidant genes through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. This activation leads to enhanced cytoprotective responses against oxidative stress. In animal models, 10-NO2-LA administration significantly increased Nrf2-dependent antioxidant gene expression, thereby reducing cellular damage from reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

The compound exhibits potent anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. Studies indicate that 10-NO2-LA can diminish markers of inflammation in various models, including acute lung injury and sepsis . For instance, in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, pulmonary delivery of 10-NO2-LA reduced lung edema, neutrophil infiltration, and pro-inflammatory cytokine levels .

Therapeutic Potential

1. Inflammatory Diseases

Research has demonstrated that 10-NO2-LA can mitigate conditions such as inflammatory bowel disease and acute lung injury. In one study, mice treated with 10-NO2-LA showed reduced severity of LPS-induced acute lung injury, suggesting its potential as a therapeutic agent for respiratory conditions .

2. Cardiovascular Health

In vascular smooth muscle cells (VSMCs), 10-NO2-LA has been reported to inhibit cell proliferation and induce growth arrest in the G1/S phase of the cell cycle. This effect is mediated through upregulation of the cyclin-dependent kinase inhibitor p27(kip1) and activation of the Nrf2 pathway . Such actions suggest a role for 10-NO2-LA in preventing vascular diseases and promoting cardiovascular health.

Metabolism and Bioavailability

The metabolism of 10-NO2-LA involves various pathways leading to the formation of metabolites such as ω-carboxylation products and glutathione conjugates. Studies have identified renal and fecal excretion as primary routes for elimination in both rats and humans . Notably, clinical trials are underway to further explore its pharmacokinetics and bioavailability in humans.

Table: Summary of Biological Activities and Effects

Case Studies

Case Study 1: Acute Lung Injury

In a controlled study involving C57BL/6 mice, researchers administered 10-NO2-LA via pulmonary delivery following LPS exposure. Results indicated significant reductions in markers such as capillary leakage and pro-inflammatory cytokines compared to control groups receiving saline or traditional steroids like fluticasone .

Case Study 2: Vascular Smooth Muscle Cells

Another investigation focused on the effects of nitro-linoleic acid on VSMCs revealed that treatment with varying concentrations led to a dose-dependent inhibition of cell proliferation. The study highlighted the role of Nrf2 in mediating these effects, emphasizing the potential for therapeutic applications in vascular diseases .

Eigenschaften

IUPAC Name |

(9E,12Z)-10-nitrooctadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELVHAQTWXTCLY-XYWKCAQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261386 | |

| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Nitrolinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

774603-04-2 | |

| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774603-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Nitrolinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 10-nitrolinoleic acid (10-NO₂LA) interact with its target and what are the downstream effects?

A1: 10-NO₂LA acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-gamma). [] Binding of 10-NO₂LA to PPAR-gamma induces a conformational change that allows the receptor to heterodimerize with the retinoid X receptor. This complex then binds to specific DNA sequences called PPAR response elements, ultimately regulating the transcription of genes involved in lipid and glucose metabolism. []

Q2: Can you elaborate on the stability differences between 9-nitrolinoleic acid (9-NO₂LA) and 10-NO₂LA? Why is this important?

A2: Research has revealed a striking difference in stability between 9-NO₂LA and 10-NO₂LA under biomimetic conditions. 9-NO₂LA degrades rapidly, forming products like hydroxy-, keto-, and even a unique nitronitrate ester derivative. [] This suggests 9-NO₂LA might participate in both lipid peroxidation and nitric oxide release pathways. In stark contrast, 10-NO₂LA shows significantly higher stability, yielding primarily a hydroxynitro derivative. [] This difference in stability is attributed to the position of the nitro group influencing the ability to donate hydrogen atoms and form stable radical intermediates. [] This finding is crucial as it could explain why 10-NO₂LA, but not 9-NO₂LA, has been detected in biological fluids and might point to distinct biological roles for these isomers. []

Q3: What synthetic approaches have been successful in obtaining 10-NO₂LA for research purposes?

A3: A practical and efficient method to synthesize 10-NO₂LA involves a convergent eight-step sequence. [] The crucial step utilizes a nitro aldol reaction between 9-oxononanoic acid methyl ester and 1-nitronon-3(Z)-ene, yielding the desired compound as a single regio- and geometrical isomer. [] This method enables the production of sufficient quantities of pure 10-NO₂LA for further investigation into its biological activity and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.